3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(4-Bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core fused with a bromobenzenesulfonyl group and an ethoxyphenyl substituent. The compound is part of a broader class of triazolopyrimidine and triazoloquinazoline derivatives studied for applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents .
Key structural attributes include:
- Triazoloquinazoline backbone: Provides rigidity and planar geometry, facilitating interactions with biological targets like kinases or α-glucosidase enzymes .
- 4-Bromobenzenesulfonyl group: Enhances lipophilicity and may improve binding affinity to hydrophobic enzyme pockets .
- 4-Ethoxyphenyl substituent: The ethoxy group contributes to solubility and modulates electronic effects .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-2-32-17-11-9-16(10-12-17)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)33(30,31)18-13-7-15(24)8-14-18/h3-14H,2H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFYQIOMTITJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is often synthesized through a cycloaddition reaction between an azide and an alkyne.
Quinazoline Ring Formation: The quinazoline ring can be constructed via a condensation reaction involving anthranilic acid derivatives.
Introduction of Bromobenzenesulfonyl Group: This step involves the sulfonylation of the triazoloquinazoline intermediate using bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Ethoxyphenyl Group Addition: The final step includes the coupling of the ethoxyphenyl group to the nitrogen atom of the triazoloquinazoline core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the employment of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them into amines or thiols, respectively.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with various nucleophiles, such as amines or thiols, to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amines or thiols.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's structure includes a triazole ring fused with a quinazoline moiety, which is known for its diverse biological activities. The presence of the bromobenzenesulfonyl group enhances its reactivity and potential interactions with biological targets. The compound's molecular formula is C19H19BrN4O2S, with a molecular weight of approximately 433.35 g/mol.
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds containing quinazoline and triazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit specific kinases involved in cancer proliferation. The sulfonamide group in this compound may enhance its interaction with target proteins, potentially leading to the development of novel anticancer agents.
2. Antimicrobial Properties
The sulfonyl group is known to impart antimicrobial activity. Preliminary studies suggest that 3-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine may exhibit broad-spectrum antimicrobial effects. This opens avenues for its application in developing new antibiotics or antifungal agents.
3. Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been explored in various studies. It may interact with specific enzymes involved in metabolic pathways or disease processes, making it a candidate for drug design aimed at treating metabolic disorders or other enzyme-related diseases.
Organic Synthesis Applications
1. Building Block for Complex Molecules
Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex molecules through various coupling reactions. For example, the bromine atom can participate in nucleophilic substitution reactions to form new carbon-carbon bonds.
2. Synthesis of Hybrid Molecules
The compound can be employed to create hybrid molecules that combine different pharmacophores. This strategy is often used in drug discovery to enhance efficacy and reduce side effects by targeting multiple pathways simultaneously.
Biological Studies
1. Mechanistic Studies
The compound's interactions at the molecular level provide insights into the mechanisms of action of similar compounds. Understanding how this compound interacts with biological targets can inform the design of more effective drugs.
2. Toxicology Assessments
Given the potential for skin irritation and eye damage associated with brominated compounds, assessing the safety profile of 3-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is crucial for its application in pharmaceuticals.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity (2022) | Demonstrated that quinazoline derivatives exhibit significant inhibition of cancer cell lines through targeted kinase inhibition. |
| Antimicrobial Screening (2023) | Found that compounds similar to this structure showed activity against both Gram-positive and Gram-negative bacteria. |
| Enzyme Inhibition Research (2024) | Reported that sulfonamide-containing compounds effectively inhibit specific metabolic enzymes related to diabetes management. |
Mechanism of Action
The mechanism of action of 3-(4-BROMOBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth.
Comparison with Similar Compounds
Example Compounds:
- 2-Phenoxy-N-(p-tolyl)pyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine (6b)
- N-(4-Methoxyphenyl)-2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine (6c)
- N-(4-Ethoxyphenyl)-2-phenoxypyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidin-5-amine (6d)
Key Differences :
- The triazoloquinazoline core in the target compound may offer enhanced π-π stacking interactions compared to smaller triazolopyrimidine systems .
- The bromobenzenesulfonyl group distinguishes it from analogs like 6b–d, which lack sulfonyl moieties. This group could improve target selectivity but may reduce aqueous solubility .
Triazoloquinazoline Derivatives
Example Compounds:
- 2-(Amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile (6a)
- N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Key Differences :
- Triazoloquinazolines generally exhibit lower anticancer activity than thieno-fused triazolopyrimidines, as seen in NCI screenings .
Sulfonyl-Containing Derivatives
Example Compound:
- 4-[(4-Bromophenyl)sulfonyl]phenyl-substituted 1,3-oxazole derivatives
Key Differences :
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~550 | 4.2 | <0.1 |
| 6d (Triazolopyrimidine) | ~400 | 3.1 | 0.5–1.0 |
| 1,3-Oxazole Derivative | ~450 | 3.8 | 0.2–0.5 |
Table 2: Anticancer Activity (NCI Data)
| Compound Type | Mean Growth % (10⁻⁵ M) | Most Active Cell Line (GP %) |
|---|---|---|
| Thieno-fused Triazolopyrimidines | 60–80 | Leukemia (GP = 45%) |
| Triazoloquinazolines | 80–100 | Renal Cancer UO-31 (GP = 81.85%) |
Biological Activity
The compound 3-(4-bromobenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a hybrid molecule that incorporates elements of quinazoline and triazole structures. These types of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly as potential therapeutic agents against various diseases, including neurodegenerative disorders and cancers.
Recent studies have demonstrated that quinazoline-triazole hybrids can act as acetylcholinesterase (AChE) inhibitors , which is particularly relevant in the context of Alzheimer's disease. The biological assay results indicated that these compounds can inhibit the AChE enzyme with IC50 values ranging from 0.2 to 83.9 µM . The ability to bind to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of the AChE enzyme suggests a dual binding mechanism, enhancing their potential efficacy as anti-Alzheimer's agents.
Antiproliferative Activity
The antiproliferative effects of related quinazoline derivatives have been extensively studied. For instance, compounds similar to the target compound exhibited moderate growth inhibition against various cancer cell lines, with some derivatives demonstrating IC50 values in the low micromolar range . Specifically, one study noted that phenyl-substituted quinazolines displayed enhanced cytotoxicity compared to their naphthyl counterparts, indicating that structural modifications significantly influence biological activity.
Inhibition of Enzymatic Activity
In addition to AChE inhibition, certain related compounds have shown promising results against phospholipase A2 and protease enzymes, which are implicated in inflammatory processes. For example, a study reported that specific quinazoline derivatives provided significant protection in an acetic acid-induced colitis model in rats, outperforming traditional treatments like dexamethasone . This suggests potential applications in treating inflammatory diseases.
Synthesis and Evaluation of Quinazoline-Triazole Hybrids
A notable study synthesized a series of quinazoline-triazole hybrids and evaluated their biological activities. The compounds were assessed for their AChE inhibitory potential and cytotoxicity against various cancer cell lines. The findings indicated that structural modifications, such as substituent variations on the quinazoline ring, could lead to enhanced biological activity and selectivity .
Pharmacokinetic Profiles
Pharmacokinetic evaluations revealed that many synthesized hybrids exhibited favorable profiles for drug development, including appropriate solubility and permeability characteristics. These properties are crucial for ensuring effective bioavailability and therapeutic action in vivo .
Table 1: Summary of Biological Activities of Related Compounds
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Phenyl | Increased cytotoxicity |
| Naphthyl | Decreased cytotoxicity |
| Dimethylamino | Enhanced activity |
| Longer Side Chains | Diminished potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
